5-Methoxybenzofuran
Overview
Description
Introduction 5-Methoxybenzofuran is a chemical compound that belongs to the class of organic compounds known as benzofurans. These compounds contain a benzene ring fused to a furan ring. The methoxy group attached to the benzene ring distinguishes 5-Methoxybenzofuran from other benzofuran derivatives.
Synthesis Analysis The synthesis of 5-Methoxybenzofuran derivatives involves various chemical reactions, including Claisen condensation, and might involve steps such as etherification, oximation, and Beckmann rearrangement. These methods help in structuring different derivatives for varied applications, including pharmacological ones (Mali & Massey, 1998).
Molecular Structure Analysis The molecular structure of 5-Methoxybenzofuran derivatives has been elucidated using techniques such as IR, NMR, and microanalyses. X-ray crystallography provides insights into the spatial configuration of these compounds (Jiang et al., 2012).
Chemical Reactions and Properties 5-Methoxybenzofuran reacts under various conditions to form different compounds. The presence of the methoxy group influences its chemical reactivity and interactions with other molecules. It participates in reactions that form products with potential biological activities (Turan-Zitouni et al., 1996).
Scientific Research Applications
Cytotoxic and Antibacterial Activities :
- Pseudaboydins A and B, novel isobenzofuranone derivatives including 5-Methoxybenzofuran, were isolated from the marine fungus Pseudallescheria boydii. Pseudaboydin A showed moderate cytotoxic activity against several human carcinoma cell lines (Lan et al., 2014).
Antihypertensive Activities :
- Synthesized derivatives of 5-Methoxybenzofuran were studied for their antihypertensive activities, demonstrating the potential of these compounds in the treatment of hypertension (Turan-Zitouni et al., 1996).
Antiarrhythmic Activity :
- Various 5-aminobenzofuran derivatives, prepared from khellin, were screened for their potential antiarrhythmic activity. It was found that certain derivatives showed promising results compared to existing drugs (Bourgery et al., 1981).
Hallucinogen Research :
- Dihydrobenzofuran and tetrahydrobenzodifuran analogues of mescaline were synthesized, and their activity was evaluated in drug discrimination assays. These studies provide insights into the conformational requirements for receptor activation by phenethylamine hallucinogens (Monte et al., 1997).
Inhibition of Nitric Oxide Production :
- New benzofurans including 7-methoxybenzofuran derivatives isolated from Styrax obassia showed inhibitory effects on nitric oxide production, suggesting anti-inflammatory activities (Cao et al., 2015).
Anticholinesterase Agents :
- Novel anticholinesterase agents based on the molecular skeletons of Furobenzofuran were synthesized. These compounds showed potent inhibitory action against acetyl- and butyrylcholinesterase, making them potential candidates for treating diseases like Alzheimer's (Luo et al., 2005).
Tumor Cell Growth Inhibitory Activity :
- Novel Pyrazole derivatives based on benzofuro[3,2-c]pyrazole showed significant inhibitory activity against various tumor cells, indicating potential applications in cancer treatment (Cui et al., 2019).
Cytotoxic Stilbenes Research :
- Studies on compounds isolated from Paphiopedilum godefroyae, including 5-methoxybenzofuran derivatives, revealed strong cytotoxicity against human small cell lung cancer cell lines (Lertnitikul et al., 2016).
Insect Feeding Deterrents :
- Compounds including 6-methoxybenzofuran, isolated from the roots of sainfoin, were identified as insect feeding deterrents, suggesting potential applications in agriculture (Russell et al., 1984).
Antibacterial and Antifungal Activity :
- Cicerfuran and related 2-arylbenzofurans and stilbenes, including 5-methoxybenzofuran derivatives, showed significant antimicrobial activities against various bacteria and fungi (Aslam et al., 2009).
Safety And Hazards
properties
IUPAC Name |
5-methoxy-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXPTUWJVQUHKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158418 | |
Record name | Benzofuran, 5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40158418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxybenzofuran | |
CAS RN |
13391-28-1 | |
Record name | 5-Methoxybenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13391-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzofuran, 5-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013391281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methoxybenzofuran | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149953 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzofuran, 5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40158418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methoxybenzo[b]furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZOFURAN, 5-METHOXY- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSU72383LP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.